1,3-Benzothiazol-5-amine hydrate
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Overview
Description
1,3-Benzothiazol-5-amine hydrate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-5-amine hydrate can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Another method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-5-amine hydrate undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
1,3-Benzothiazol-5-amine hydrate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-5-amine hydrate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes, leading to therapeutic effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Benzothiazol-5-amine hydrate include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 6-Chlorobenzothiazole
- Benzothiazole-2-thiol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other benzothiazole derivatives, it may exhibit different reactivity and interaction profiles, leading to unique therapeutic and industrial uses .
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1,3-benzothiazol-5-amine;hydrate |
InChI |
InChI=1S/C7H6N2S.H2O/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H2 |
InChI Key |
WANIZFPHYSFJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CS2.O |
Origin of Product |
United States |
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